2-Methylpropyl 5-oxo-2,3-diphenylcyclopentanecarboxylate
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Overview
Description
2-Methylpropyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is a chemical compound with the molecular formula C22H24O3 and a molecular weight of 336.431 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with phenyl groups and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 5-oxo-2,3-diphenylcyclopentanecarboxylate typically involves the reaction of 2,3-diphenylcyclopentanone with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 5-oxo-2,3-diphenylcyclopentanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-Methylpropyl 5-oxo-2,3-diphenylcyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 5-oxo-2,3-diphenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate: Similar structure but different functional groups.
2-Methylpropyl 5-oxo-2,3-diphenylcyclopentane-1-carboxamide: Similar structure with an amide group instead of an ester.
Uniqueness
2-Methylpropyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is unique due to its specific ester functional group and the presence of phenyl substituents on the cyclopentane ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
CAS No. |
1772-56-1 |
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Molecular Formula |
C22H24O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-methylpropyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C22H24O3/c1-15(2)14-25-22(24)21-19(23)13-18(16-9-5-3-6-10-16)20(21)17-11-7-4-8-12-17/h3-12,15,18,20-21H,13-14H2,1-2H3 |
InChI Key |
HGGPSNUYMCSXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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